molecular formula C9H12O B2932908 (1R)-1-(2-methylphenyl)ethan-1-ol CAS No. 42070-90-6

(1R)-1-(2-methylphenyl)ethan-1-ol

Cat. No.: B2932908
CAS No.: 42070-90-6
M. Wt: 136.194
InChI Key: SDCBYRLJYGORNK-MRVPVSSYSA-N
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Description

(1R)-1-(2-methylphenyl)ethan-1-ol: is an organic compound with the molecular formula C9H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2-methylphenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of (2-methylphenyl)acetone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-methylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic medium or potassium permanganate in basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: (2-methylphenyl)acetone or (2-methylphenyl)acetic acid.

    Reduction: (2-methylphenyl)ethane.

    Substitution: (1R)-1-(2-methylphenyl)ethyl chloride or bromide.

Scientific Research Applications

(1R)-1-(2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.

    Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Applied in the production of fine chemicals and fragrances due to its pleasant odor.

Mechanism of Action

The mechanism by which (1R)-1-(2-methylphenyl)ethan-1-ol exerts its effects depends on its interaction with specific molecular targets. In enzymatic reactions, the compound may act as a substrate, inhibitor, or activator, influencing the enzyme’s activity and the overall reaction pathway. The chiral nature of the compound allows it to interact selectively with other chiral molecules, leading to specific biological and chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-methylphenyl)ethan-1-ol: The enantiomer of (1R)-1-(2-methylphenyl)ethan-1-ol, differing only in the spatial arrangement of atoms.

    (1R)-1-phenylethanol: Similar structure but without the methyl group on the phenyl ring.

    (1R)-1-(4-methylphenyl)ethan-1-ol: Similar structure but with the methyl group in the para position.

Uniqueness

This compound is unique due to its specific chiral configuration and the position of the methyl group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1R)-1-(2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCBYRLJYGORNK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42070-90-6
Record name (1R)-1-(2-methylphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

400 g of dichloroethane and 110 g (1.2 mol) of toluene were introduced initially together with 63 g (0.47 mol) of AlCl3 in the presence of 3 g (10-2 mol) of titanium tetraisopropylate or in the absence of titanium alcoholate. 44 g (1 mol) of ethylene oxide were added in the course of 1.5 h at the temperature stated in Table 3. After hydrolysis the reaction mixture was concentrated and analyzed by gas chromatography. The yields of 2-tolylethanol, obtained as a mixture of isomers, based on converted toluene, are shown in the following table:
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (564 mg) was added to a solution of 2-methylacetophenone (1 g) in a mixture of THF (8 mL) with methanol (32 mL), and the reaction solution was stirred at room temperature for 20 minutes. Water and ethyl acetate were added to the reaction solution and the organic layer was partitioned. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (heptane-ethyl acetate system) to obtain 911 mg of the title compound. The physical properties of the compound are as follows.
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a dry flask under nitrogen atomosphere was suspended 3.25 g (0.086 mol) lithium aluminum hydride and 250 ml of dry diethyl ether. The suspension was cooled in an ice/water bath, then 24.5 g (0.184 mol) of 2-methylacetophenone was added dropwise. After 12 hours the excess hydride was decomposed with 100 ml of ethyl acetate. The reaction mixture was washed with ammonium chloride solution and water. The organic layer was dried (MgSO4) and concentrated under reduced pressure to give 25.0 g of a clear oil.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

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